![molecular formula C15H16Cl2N4O B2389859 2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380044-66-4](/img/structure/B2389859.png)
2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound with potential applications in scientific research. This compound is also known by its chemical name, JNJ-63533054. The purpose of
科学的研究の応用
JNJ-63533054 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of ion channel called the N-type calcium channel. This channel is involved in the release of neurotransmitters, which play a crucial role in synaptic transmission and neuronal communication. By modulating the activity of this channel, JNJ-63533054 may have therapeutic potential for the treatment of neurological disorders such as chronic pain, epilepsy, and Parkinson's disease.
作用機序
JNJ-63533054 acts as a selective and potent inhibitor of the N-type calcium channel. This channel is found in the nervous system and is involved in the release of neurotransmitters. By inhibiting this channel, JNJ-63533054 reduces the release of neurotransmitters, which may have a range of effects on neuronal communication and synaptic transmission.
Biochemical and Physiological Effects
JNJ-63533054 has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity and increase pain threshold. It has also been shown to have anticonvulsant effects and may have potential for the treatment of epilepsy. Additionally, JNJ-63533054 has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One advantage of JNJ-63533054 is its selectivity for the N-type calcium channel. This makes it a useful tool for studying the role of this channel in neuronal communication and synaptic transmission. Additionally, JNJ-63533054 has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments.
One limitation of JNJ-63533054 is its potential for off-target effects. While this compound is selective for the N-type calcium channel, it may also interact with other ion channels or receptors, leading to unintended effects. Additionally, the mechanism of action of JNJ-63533054 is not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on JNJ-63533054. One area of interest is the potential for this compound in the treatment of neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. Further studies are needed to determine the efficacy and safety of JNJ-63533054 in these conditions.
Another area of interest is the mechanism of action of JNJ-63533054. While this compound is known to inhibit the N-type calcium channel, the downstream effects of this inhibition are not fully understood. Further studies are needed to elucidate the molecular pathways involved in the effects of JNJ-63533054.
Finally, there is potential for the development of new compounds based on the structure of JNJ-63533054. By modifying the chemical structure of this compound, it may be possible to improve its selectivity, potency, and pharmacokinetic properties, leading to the development of more effective and safe drugs for the treatment of neurological disorders.
Conclusion
In conclusion, JNJ-63533054 is a chemical compound with potential applications in scientific research. This compound has been shown to modulate the activity of the N-type calcium channel, which may have therapeutic potential for the treatment of neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. Future research is needed to fully understand the mechanism of action of JNJ-63533054 and to develop new compounds based on its structure.
合成法
The synthesis method for JNJ-63533054 involves a multistep process that begins with the reaction of 3,5-dichloropyridine-2-carboxylic acid with piperidine in the presence of a coupling reagent. The resulting compound is then reacted with 5-methylpyrimidine-2,4-diamine to produce the final product. This process has been optimized to produce high yields of JNJ-63533054 with good purity.
特性
IUPAC Name |
2-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-10-7-19-15(20-8-10)22-12-2-4-21(5-3-12)14-13(17)6-11(16)9-18-14/h6-9,12H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUOGIQBXFUDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


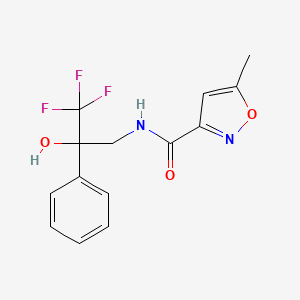
![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
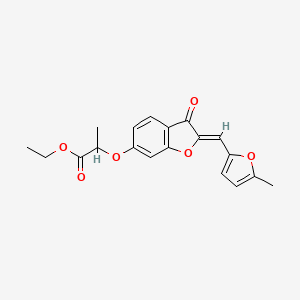
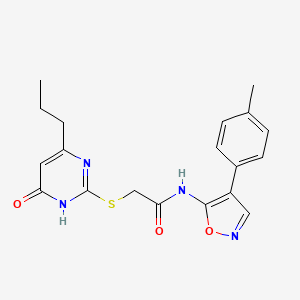
![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
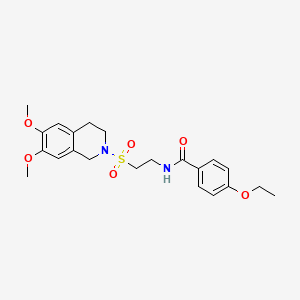
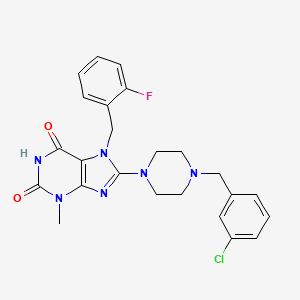
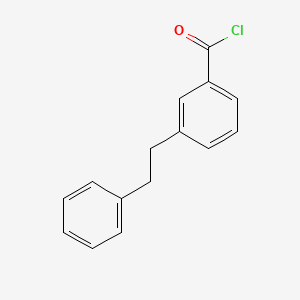
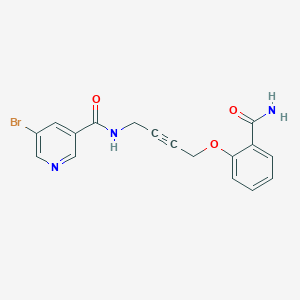
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)